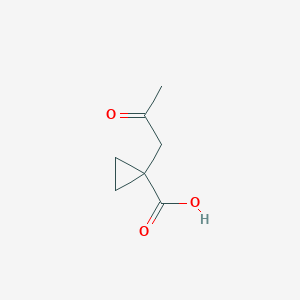![molecular formula C17H16N2O5 B2790270 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate CAS No. 931239-21-3](/img/structure/B2790270.png)
2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate is a complex organic compound with the molecular formula C17H16N2O5. This compound is known for its unique structure, which includes both ester and amide functional groups. It is often used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as aminobenzoic acids . These compounds are benzoic acids containing an amine group attached to the benzene moiety . Therefore, it can be inferred that the compound might interact with biological targets that typically interact with aminobenzoic acids.
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and pka value can provide some insights into its pharmacokinetic behavior. For instance, the compound’s high boiling point suggests that it might have a relatively low volatility, which could affect its absorption and distribution. Its density and pKa value might influence its solubility and ionization state, respectively, which could further impact its absorption, distribution, metabolism, and excretion.
Action Environment
For instance, the compound’s predicted pKa value suggests that its ionization state, and hence its interaction with its targets, might be influenced by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 2-(acetyloxy)benzoate
- 4-((2-(Methoxycarbonyl)phenyl)amino)-2-methyl-4-oxobutanoic acid
Uniqueness
2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate is unique due to its specific combination of ester and amide functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 4-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-16(21)11-4-8-14(9-5-11)19-15(20)10-24-17(22)12-2-6-13(18)7-3-12/h2-9H,10,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQMJPXIKYLJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)

![N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2790191.png)
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)



![N-(4-bromo-2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2790198.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)
![Ethyl 5-{[(3-methoxyphenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2790205.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2790206.png)
![5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2790207.png)

